(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as DCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
The reduction of similar compounds, such as (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, using lithium aluminum hydride has been explored to afford derivatives with potential applications in organic synthesis and materials science. The structural confirmation of these derivatives, including their stereochemistry, has been achieved through X-ray diffraction analysis (Frolov et al., 2005).
Optical Properties and Application Prospects
New fluorescent thiazoles have been designed and synthesized based on a core structure related to the compound . These thiazolyl-2-acrylonitriles exhibit a range of fluorescent colors and have potential applications in bioimaging and as fluorescent markers due to their good penetration into living cells and accumulation in specific cellular locations (Eltyshev et al., 2021).
Corrosion Inhibition
Some derivatives of thiadiazoles, closely related to the structure of the query compound, have demonstrated efficacy as corrosion inhibitors for metals in acidic solutions. Their inhibition properties and the potential correlation with quantum chemical parameters have been studied, indicating their applicability in protecting metals against corrosion (Bentiss et al., 2007).
Biological Activities
Although your requirements exclude details on drug use, dosage, and side effects, it's noteworthy to mention that related research explores the synthesis of compounds for potential biological applications. These studies aim at understanding the chemical basis of their activities and synthesizing new derivatives with enhanced properties for various applications, including antimicrobial and anticancer activities.
Electrochemical Properties
The electrochemical behavior and polymerization of benzobis(thiadiazole)-based monomers, related to the compound , have been studied for applications in electrochromic devices and materials science. These studies explore the bandgap and redox states of polymers derived from such monomers, highlighting their potential in electronic and optoelectronic applications (Abdulrazzaq et al., 2017).
properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-2-5-15(6-3-12)23-10-13(9-22)19-24-18(11-25-19)16-7-4-14(20)8-17(16)21/h2-8,10-11,23H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYHFCDKNPUUKL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.